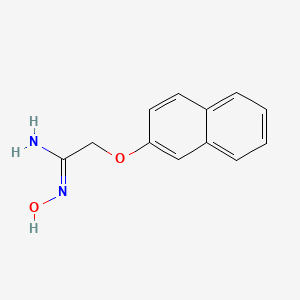

(Z)-N'-羟基-2-(萘-2-氧基)乙酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” is a compound that has been studied for its structural and vibrational properties . It is related to diacylhydrazines, which can be used as environmentally friendly insecticides and are precursors in the synthesis of electroluminescent devices .

Molecular Structure Analysis

The molecular structure of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” has been analyzed using DFT-B3LYP/6-311G calculations . The analysis showed a good correlation between experimental and calculated bond lengths and vibrational frequencies .Physical and Chemical Properties Analysis

The physical and chemical properties of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” have been analyzed using DFT-B3LYP/6-311G calculations . The analysis revealed details about the compound’s structural and vibrational properties .科学研究应用

癌症治疗应用

一项研究讨论了源自萘的席夫碱和氮杂环酮的合成和生物学评估,展示了它们在抗菌和抗真菌活性方面的潜力。这项研究表明萘衍生物在开发抗菌剂中的更广泛适用性,这可能通过针对免疫功能低下患者的感染在癌症治疗中至关重要 (Kumar, S.,Kumar, P. 和 Sati, N.,2012)。

另一个重要应用见于萘基化合物作为雄激素受体拮抗剂的开发,靶向前列腺癌。这些化合物的 E/Z 异构化在其作用机制中起着至关重要的作用,可能为前列腺癌治疗提供一条新途径 (Blanco, F.,Egan, B. 和 Lloyd, D.,2012)。

分子检测和成像

萘-噻吩杂化分子已被开发用于检测生物系统中的锌离子和乙酸根离子,充当分子 AND 逻辑门。这一发现对于细胞成像是至关重要的,因为它可以实现细胞内锌离子的可视化,这有助于理解锌在各种生物过程中的作用 (Karak, D. 和 Das, S.,2013)。

生化相互作用研究

一种新型基于萘的异羟肟酸类抑制剂对氨肽酶 N 的抑制表明该化合物在抗血管生成活性方面的潜力。这项研究突出了萘衍生物在研究和抑制特定生化途径中的适用性,这可能有利于为以异常血管生成为特征的疾病(如癌症)开发新的疗法 (Lee, J. 和 Lee, S.-T.,2005)。

未来方向

The future directions for the study of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” could include further exploration of its potential uses in various fields, such as the development of new materials for opto-electronic applications . Additionally, further studies could explore its potential biological activities, as related compounds have shown antimicrobial, antitubercular, and antidiabetic properties .

作用机制

Target of Action

It’s known that similar compounds, such as diacylhydrazines, can be used as environmentally friendly insecticides against lepidopteran larvae and ground-dwelling coleopterans .

Mode of Action

It’s known that this compound can form hydrogels efficiently . The compound shows the ability to form helical nanofibers within the hydrogels, and the chirality of the hydrogelators apparently dictates the handedness of the nanofibers .

Biochemical Pathways

The formation of hydrogels and helical nanofibers suggests that it may interact with biological structures and influence their physical properties .

Result of Action

It’s known that the compound can form hydrogels and helical nanofibers, which may have implications for its interactions with biological systems .

Action Environment

The formation of hydrogels and helical nanofibers suggests that physical conditions such as temperature and ph may play a role .

生化分析

Biochemical Properties

(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can affect gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage.

Molecular Mechanism

At the molecular level, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications .

Metabolic Pathways

(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux, altering the levels of certain metabolites and influencing overall metabolic balance .

Transport and Distribution

Within cells and tissues, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be preferentially taken up by certain cell types or localized to specific organelles, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is an important factor in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is crucial for elucidating its full range of biological effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide involves the reaction of 2-naphthol with chloroacetyl chloride to form 2-(chloroacetyl)naphthalene. This intermediate is then reacted with hydroxylamine to form (Z)-N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide.", "Starting Materials": [ "2-naphthol", "chloroacetyl chloride", "hydroxylamine" ], "Reaction": [ "Step 1: 2-naphthol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(chloroacetyl)naphthalene.", "Step 2: The intermediate 2-(chloroacetyl)naphthalene is then reacted with hydroxylamine in the presence of a base such as sodium acetate to form (Z)-N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide." ] } | |

CAS 编号 |

884504-66-9 |

分子式 |

C12H12N2O2 |

分子量 |

216.24 g/mol |

IUPAC 名称 |

N'-hydroxy-2-naphthalen-2-yloxyethanimidamide |

InChI |

InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) |

InChI 键 |

WKSSGLYFMZVCIQ-UHFFFAOYSA-N |

手性 SMILES |

C1=CC=C2C=C(C=CC2=C1)OC/C(=N\O)/N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

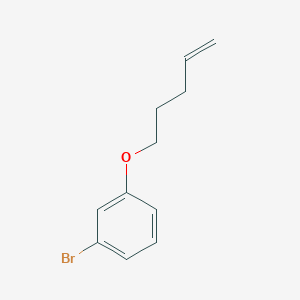

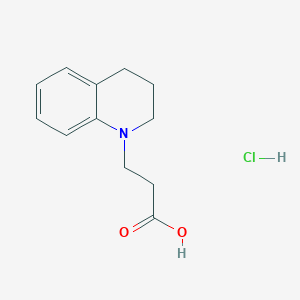

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide](/img/structure/B3163472.png)

![Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-](/img/structure/B3163487.png)

![2-[4-(hydroxymethyl)phenyl]propanoic Acid](/img/structure/B3163510.png)